4,8-Dimethyl-5'-acetylpsoralen

Photodynamic Therapy Singlet Oxygen Quantum Yield Furocoumarin Photophysics

4,8-Dimethyl-5'-acetylpsoralen (AcPso) is a synthetic linear furocoumarin derivative of the psoralen class, distinguished by methyl groups at the 4 and 8 positions and an acetyl group at the 5' position. It was originally developed as a monofunctional DNA photoreagent to mitigate the undesired phototoxic side effects common to bifunctional psoralens like 8-methoxypsoralen (8-MOP).

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 114460-33-2
Cat. No. B045231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethyl-5'-acetylpsoralen
CAS114460-33-2
Synonyms4,8-dimethyl-5'-acetylpsoralen
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)C
InChIInChI=1S/C15H12O4/c1-7-4-13(17)19-15-8(2)14-10(5-11(7)15)6-12(18-14)9(3)16/h4-6H,1-3H3
InChIKeyJNRJWHQDGHZVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dimethyl-5'-acetylpsoralen (CAS 114460-33-2): A Non-Phototoxic, Monofunctional Psoralen with Exceptional Singlet Oxygen Yield


4,8-Dimethyl-5'-acetylpsoralen (AcPso) is a synthetic linear furocoumarin derivative of the psoralen class, distinguished by methyl groups at the 4 and 8 positions and an acetyl group at the 5' position [1]. It was originally developed as a monofunctional DNA photoreagent to mitigate the undesired phototoxic side effects common to bifunctional psoralens like 8-methoxypsoralen (8-MOP) [2]. Its most notable photophysical property is an exceptionally high capacity for singlet oxygen (¹O₂) generation, far exceeding that of its clinical counterparts.

Why 4,8-Dimethyl-5'-acetylpsoralen Cannot Be Interchanged with Standard Clinical Psoralens


Generic substitution among psoralens is scientifically invalid because critical photobiological outcomes are dramatically altered by subtle structural modifications. Standard agents like 8-MOP act as bifunctional DNA cross-linkers, which correlates with their therapeutic effect but also their skin phototoxicity and mutagenicity [1]. In contrast, AcPso's 5'-acetyl group sterically and electronically blocks one reactive site, rendering it a monofunctional agent under physiological conditions [2]. This fundamental mechanistic shift decouples the compound's photodynamic properties from its genotoxicity, making direct interchange impossible without compromising experimental reproducibility or therapeutic safety.

Quantitative Evidence for 4,8-Dimethyl-5'-acetylpsoralen (AcPso) Selection Over Comparator Psoralens


Singlet Oxygen Quantum Yield: An Order of Magnitude Higher Than 8-Methoxypsoralen

AcPso generates singlet oxygen at a level described as 'an order of magnitude higher' than both 8-methoxypsoralen (8-MOP) and other acetylpsoralen derivatives under identical UVA irradiation conditions [1]. For reference, the singlet oxygen quantum yield (ΦΔ) of 8-MOP in aqueous solution has been independently measured at 0.035 [2]. This positions AcPso's ΦΔ in a range approximately 10-fold greater, making it one of the most potent singlet oxygen photosensitizers among linear furocoumarins.

Photodynamic Therapy Singlet Oxygen Quantum Yield Furocoumarin Photophysics

DNA Binding Mechanism: Monofunctional Adduct Formation Under Aerobic Conditions vs. 8-MOP's Bifunctional Crosslinking

Photoreaction of AcPso with DNA was characterized by Sage et al. as 'weaker in the presence of air than in a nitrogen atmosphere, in terms of total photobinding and DNA cross-linking' [1]. Under aerobic UVA irradiation—conditions that mimic the physiological environment—AcPso 'behaves as a monofunctional reagent,' forming primarily single-strand adducts at thymine residues, with guanine photo-oxidation via singlet oxygen as a secondary mechanism [1]. This is in direct contrast to 8-MOP, which efficiently forms interstrand crosslinks (bifunctional adducts) under the same conditions, a property directly linked to its skin phototoxicity and mutagenicity [2].

DNA Photoadducts Genotoxicity Photochemotherapy

Skin Phototoxicity: Absence of Erythema Induction in Guinea Pig Model vs. Phototoxic Standards

In the guinea-pig skin erythema model, AcPso was found to be 'non-phototoxic to the skin' [1]. This is in direct contrast to 8-MOP, which is a well-established skin phototoxic agent and positive control in such assays. The original synthesis paper reports a complete lack of ability to 'induce erythema in guinea-pig skin' for the acetylpsoralen series [2]. The decoupling of photodynamic potential from cutaneous phototoxicity is a defining feature of AcPso and is attributed to its monofunctional DNA binding mode rather than its singlet oxygen generation capacity.

Skin Phototoxicity Safety Profile PUVA Therapy

Photoadduct-Mediated Singlet Oxygen Amplification: AcPso-DNA Photoadducts Are Superior Photosensitizers

A unique property demonstrated for AcPso is that its DNA photoadducts are 'better producers of singlet oxygen than free AcPso in solution' [1]. This represents a gain-of-function upon DNA binding, where the monoadduct itself acts as an enhanced photosensitizer. This phenomenon is not a general property of psoralens; for instance, 8-MOP's photoadducts do not exhibit this amplification effect to the same degree. The result is a dual-mode photosensitization mechanism: direct adduct formation at thymine residues and adduct-sensitized ¹O₂ generation that oxidizes nearby guanine bases.

DNA Adduct Photophysics Singlet Oxygen Enhancement Photochemical Probe

Lack of DNA Synthesis Inhibition in Eukaryotic Cells vs. Inhibitory Activity of Bifunctional Psoralens

AcPso was specifically reported to lack the ability to inhibit DNA synthesis in Ehrlich ascites tumour cells, a property that is 'exactly in line with' its poor DNA reactivity and monofunctional nature [1]. This contrasts with bifunctional psoralens like 8-MOP and 5-MOP, which typically inhibit DNA synthesis as a consequence of crosslink-induced replication blockage. This absence of direct antiproliferative activity through DNA synthesis inhibition reinforces AcPso's classification as a photodynamic agent whose biological effects are mediated primarily through singlet oxygen rather than covalent DNA damage.

Antiproliferative Activity Ehrlich Ascites Cells DNA Synthesis

Defined Application Scenarios for 4,8-Dimethyl-5'-acetylpsoralen Based on Comparative Evidence


Site-Specific DNA Photo-Oxidation Mapping Using AcPso's Dual Mode of Action

AcPso's unique combination of monofunctional thymine adduct formation and adduct-amplified singlet oxygen production [1] makes it an ideal probe for high-resolution mapping of DNA photosensitization sites. By leveraging both direct adduct detection (via enzymatic or chemical cleavage) and singlet oxygen-mediated guanine oxidation patterns, researchers can dissect the spatial and sequence-contextual determinants of photosensitizer-DNA interactions at nucleotide resolution.

High-Yield Singlet Oxygen Generator for Photodynamic Research Without Genotoxic Confounding

With a singlet oxygen yield approximately 10-fold higher than 8-MOP [1] and a monofunctional DNA binding mode that avoids crosslink-associated mutagenicity [2], AcPso serves as a superior photosensitizer for studies requiring clean Type II photodynamic effects. This is particularly valuable in cell-based assays where DNA crosslinking by 8-MOP would introduce unwanted genotoxic endpoints.

Topical Photochemotherapy Formulation Development Targeting Non-Phototoxic Profiles

The demonstrated absence of skin phototoxicity in the guinea-pig erythema model [1] positions AcPso as a lead scaffold for developing topical PUVA-like therapies with improved safety margins. Unlike 8-MOP, which causes significant erythema and necessitates stringent post-treatment light avoidance, AcPso's non-phototoxic profile could enable simplified treatment protocols and improve patient compliance.

Pharmacological Tool to Disentangle Singlet Oxygen vs. DNA Crosslink Cytotoxicity

Because AcPso generates high levels of singlet oxygen but lacks both DNA crosslinking ability [1] and DNA synthesis inhibition [2], it serves as a critical control compound to deconvolute the relative contributions of Type II photodynamic damage vs. covalent DNA lesion-driven cytotoxicity. This is essential for mechanism-of-action studies in photobiology and photomedicine where these pathways are often conflated.

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